molecular formula C22H20N2O5 B1179574 peptide C24W CAS No. 133850-19-8

peptide C24W

Cat. No.: B1179574
CAS No.: 133850-19-8
Attention: For research use only. Not for human or veterinary use.
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Description

peptide C24W ( 133850-19-8) is a defined, 24-amino acid synthetic peptide that corresponds to the calmodulin-binding domain of the Plasma Membrane Calcium ATPase (PMCA) pump . Its specific sequence is Q-I-L-W-F-R-G-L-N-R-I-Q-T-Q-I-R-V-V-N-A-F-R-S-S-NH2 . This peptide serves as a crucial research tool for investigating calcium homeostasis, a fundamental process in cell signaling where calcium acts as a versatile second messenger . The primary research value of this compound lies in its ability to competitively bind to calmodulin, the key calcium-sensing protein that activates the PMCA pump . By mimicking the pump's own regulatory domain, it allows scientists to study the precise molecular mechanism of PMCA activation and autoinhibition. Furthermore, studies using this peptide have demonstrated that phosphorylation of a specific threonine residue within its sequence (to form C24W-P) by protein kinase C abolishes its binding to calmodulin . This property makes it an essential reagent for probing post-translational regulatory mechanisms that control calcium extrusion from cells. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

133850-19-8

Molecular Formula

C22H20N2O5

Synonyms

peptide C24W

Origin of Product

United States

Synthetic Strategies and Methodological Considerations for Peptide C24w Production

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Peptide C24W and Analogues

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely adopted technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. bachem.comvapourtec.com This method simplifies purification, as excess reagents and by-products are readily removed by washing the solid support. bachem.com SPPS is particularly well-suited for the synthesis of linear peptides such as C24W.

Resin Selection and Attachment for C-Terminal Functionalization

The choice of solid support or resin is critical in SPPS as it dictates the nature of the C-terminus of the final peptide and influences synthesis efficiency. For the synthesis of peptide acids, resins with linkers that are cleavable under acidic conditions, such as Wang resin or 2-Chlorotrityl chloride resin, are commonly used. peptide.com To obtain peptide amides, like the C-terminally amidated C24W (Q-I-L-W-F-R-G-L-N-R-I-Q-T-Q-I-R-V-V-N-A-F-R-S-S-NH2), amide-forming resins such as Rink amide resin are typically employed. peptide.com

The first amino acid, the C-terminal residue (Serine in the case of C24W-NH2), is attached to the chosen resin through a stable linker. This attachment is a crucial step, and the efficiency of the subsequent coupling cycles depends on a successful initial loading of the resin. Various coupling chemistries, often involving activators like DIC/HOBt, HBTU, or HATU, are used for this initial amino acid attachment, depending on the resin and the protecting group strategy employed (e.g., Fmoc or Boc chemistry). peptide.com

Automated and Manual SPPS Approaches in this compound Synthesis

Peptide synthesis can be performed manually or using automated peptide synthesizers. Manual SPPS allows for fine-tuning of reaction conditions and is often used for smaller scale syntheses or when specialized chemistries are involved. Automated peptide synthesizers, on the other hand, offer reproducibility, efficiency, and the ability to synthesize multiple peptides simultaneously, making them suitable for larger scales and high-throughput applications. vapourtec.com

Post-Synthesis Cleavage and Deprotection Techniques

Once the peptide chain is fully assembled on the solid support, it must be cleaved from the resin, and the temporary side-chain protecting groups must be removed. The cleavage conditions depend on the type of resin and the protecting group strategy used during synthesis.

For Fmoc-SPPS, which is widely used for its mild deprotection conditions, acidic cocktails are typically used for cleavage. bachem.comamazon.com These cocktails usually contain trifluoroacetic acid (TFA) as the primary cleavage agent, along with scavengers such as triisopropylsilane (B1312306) (TIS), water, or ethanedithiol (EDT) to capture carbocations generated during the cleavage of side-chain protecting groups and the linker, preventing reattachment to the peptide or modification of sensitive amino acid residues like tryptophan or methionine. peptide.com For C-terminally amidated peptides synthesized on Rink amide resin, cleavage with TFA cocktails simultaneously releases the peptide amide and removes side-chain protection.

The phosphorylated version of C24W (C24W-P) was obtained after global phosphorylation of the free Thr side chain on the protected resin bound peptide, indicating that post-synthesis modification on the resin is also a viable strategy. nih.gov

High-Throughput Peptide Production Strategies for C24W Analogues

High-throughput synthesis of peptide analogues, including those related to C24W, is essential for research applications such as structure-activity relationship studies or screening libraries. Automated multiple peptide synthesizers and array-based synthesis techniques, such as SPOT synthesis on cellulose (B213188) membranes, allow for the parallel synthesis of numerous peptide sequences on a small scale. princeton.edu These methods enable rapid exploration of sequence variations and their effects on peptide properties or activity. While SPOT synthesis is typically used for very small scales and screening, automated synthesizers can produce larger quantities suitable for further characterization and testing.

Liquid-Phase Peptide Synthesis (LPPS) Approaches for this compound

Liquid-Phase Peptide Synthesis (LPPS) is an alternative to SPPS where the peptide elongation occurs in a homogeneous solution. creative-peptides.comnih.gov Unlike classical solution-phase synthesis, modern LPPS often utilizes soluble tags attached to the growing peptide chain to facilitate purification steps, bridging the gap between traditional solution-phase and solid-phase methods. nih.govformulationbio.comproteogenix.science

LPPS can be advantageous for the large-scale production of peptides and may offer better control over reaction conditions and intermediate purification, potentially leading to higher purity products compared to SPPS, especially for shorter peptides or challenging sequences. creative-peptides.comformulationbio.com The purification of intermediates at each step allows for the detection and removal of side products, which can be more difficult in SPPS. creative-peptides.com LPPS protocols can also be more environmentally sustainable by reducing solvent usage and allowing the use of greener solvents. cambrex.com

For a peptide like C24W, LPPS could be employed for the synthesis of shorter fragments, which are then coupled together using convergent strategies. cambrex.com Soluble tags, such as polyethylene (B3416737) glycol (PEG), can be used to facilitate the separation of the growing peptide from excess reagents and byproducts through techniques like precipitation or filtration. nih.govproteogenix.science While LPPS is well-suited for shorter peptides (up to around 20 amino acids), the synthesis of a 24-mer like C24W might involve fragment condensation approaches where smaller segments are synthesized via LPPS and then ligated. cambrex.com

Chemo-Enzymatic Peptide Synthesis (CEPS) as an Alternative Strategy

Chemo-Enzymatic Peptide Synthesis (CEPS) combines chemical synthesis methods, often SPPS or LPPS for preparing peptide fragments, with enzymatic ligation to assemble longer peptide chains. qyaobio.comnih.gov This approach leverages the high specificity and mild reaction conditions offered by enzymes, such as proteases, to form peptide bonds. qyaobio.comnih.gov

CEPS can overcome some limitations of traditional chemical synthesis, particularly for the synthesis of long and complex peptides where SPPS can lead to accumulation of impurities and low yields. qyaobio.com Enzymes can catalyze peptide bond formation with high stereoselectivity, avoiding racemization, a common issue in chemical synthesis. nih.gov CEPS is considered a greener and more sustainable approach due to the mild reaction conditions and reduced use of harsh chemicals. nih.govrsc.org

For a peptide of 24 amino acids like C24W, CEPS could involve the chemical synthesis of two or more shorter peptide fragments, followed by enzymatic ligation of these fragments to form the full-length peptide. This convergent strategy can be particularly useful for incorporating modified or unnatural amino acids into specific positions within the peptide sequence. While CEPS is often highlighted for the synthesis of much longer peptides (up to 100-200 amino acids), it can also be a valuable tool for assembling medium-sized peptides like C24W, potentially offering advantages in terms of purity and yield compared to stepwise chemical synthesis, especially if the sequence contains challenging couplings. qyaobio.com Research has demonstrated the successful use of CEPS for therapeutic peptides of similar lengths, utilizing engineered enzymes for efficient ligation. rsc.orgnih.gov

Synthesis MethodKey CharacteristicsAdvantagesPotential Considerations for C24W
Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids on a solid support.Simplified purification, suitable for routine synthesis, automatable.Accumulation of truncated sequences and impurities with increasing length, potential for difficult couplings.
Liquid-Phase Peptide Synthesis (LPPS)Peptide elongation in homogeneous solution, often with soluble tags.Easier intermediate purification, potential for higher purity, scalability, greener chemistry.Can require more solvent, purification of tags is necessary, may be less efficient for very long peptides compared to fragment coupling.
Chemo-Enzymatic Peptide Synthesis (CEPS)Combination of chemical synthesis of fragments and enzymatic ligation.High specificity, mild reaction conditions, avoids racemization, suitable for long and complex peptides.Requires identification or engineering of suitable enzymes, optimization of enzymatic ligation conditions.

Purification and Quality Control Methodologies for Synthetic this compound

Following solid-phase peptide synthesis (SPPS), the crude this compound would require purification to isolate the target molecule from synthesis-related impurities bachem.com. These impurities can include truncated or deletion peptides, peptides with incomplete deprotection, modified peptides (e.g., oxidized, deamidated), and residual chemicals bachem.comjpt.com. The choice of purification and quality control methods depends heavily on the peptide's physicochemical properties, such as hydrophobicity, charge, and size, as well as the required purity level for its intended use mdpi.combiopharmaspec.com.

Quality control (QC) is a critical aspect throughout the peptide production process, from raw material inspection to final product testing intavispeptides.com. It ensures that the peptide meets predetermined specifications for identity, purity, composition, and integrity intavispeptides.com.

Chromatographic Techniques for this compound Purification

Chromatographic techniques are the cornerstone of peptide purification, offering effective separation based on various properties mdpi.combio-conferences.org.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most widely used and powerful method for peptide purification, including for synthetic peptides like C24W bachem.commdpi.compolypeptide.comformulationbio.comaltabioscience.com. This technique separates peptides based on their hydrophobicity polypeptide.comformulationbio.commtoz-biolabs.com. The stationary phase is typically hydrophobic (e.g., C18, C8, C4 alkyl chains bonded to silica), while the mobile phase is a polar liquid, usually a mixture of water and an organic solvent like acetonitrile, often containing an acidic additive such as trifluoroacetic acid (TFA) bachem.compolypeptide.comformulationbio.com. Peptides are eluted by increasing the concentration of the organic solvent, with more hydrophobic peptides being retained longer on the stationary phase formulationbio.com. UV detection at wavelengths like 210-220 nm is commonly used to monitor the elution of peptides due to the absorbance of peptide bonds bachem.commtoz-biolabs.combachem.comcreative-proteomics.com. Preparative RP-HPLC is used to purify sufficient quantities of the peptide for further use google.com.

Ion Exchange Chromatography (IEX): IEX separates peptides based on their net charge mdpi.com. This technique is particularly useful for charged peptides and can serve as an initial "capturing" step to remove bulk impurities before further purification by RP-HPLC polypeptide.com.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size bio-conferences.orgintertek.com. While less common for primary peptide purification compared to RP-HPLC, it can be useful for removing larger aggregates or smaller fragments.

The specific chromatographic strategy for this compound would involve optimizing the stationary phase, mobile phase composition, and gradient elution profile based on its predicted or determined physicochemical properties to achieve maximum separation from impurities.

Purity Assessment and Impurity Profiling

Assessing the purity of synthetic this compound and profiling its impurities are critical quality control steps jpt.comoxfordglobal.com. Purity is typically defined as the ratio of the target peptide to all other detected analytes mtoz-biolabs.comcreative-proteomics.comsigmaaldrich.com.

Analytical High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the standard method for assessing peptide purity mtoz-biolabs.comaltabioscience.combachem.comcreative-proteomics.comresolvemass.ca. Similar to preparative RP-HPLC, it separates components based on hydrophobicity, and purity is often determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, typically detected by UV absorbance at 210-220 nm mtoz-biolabs.combachem.comcreative-proteomics.com.

Mass Spectrometry (MS): Mass spectrometry is a gold standard technique for peptide characterization and is essential for confirming the identity and determining the molecular weight of this compound creative-proteomics.comresolvemass.canih.govcreative-proteomics.com. When coupled with HPLC (LC-MS), it provides both separation and molecular mass information, allowing for the identification and characterization of impurities jpt.comresolvemass.cacreative-proteomics.combiopharminternational.com. MS can detect impurities with high precision and can help differentiate between co-eluting compounds that may not be resolved by HPLC alone creative-proteomics.combiopharminternational.com. Techniques like ESI-MS and MALDI-TOF MS are commonly used creative-proteomics.comcreative-proteomics.com.

Amino Acid Analysis (AAA): AAA determines the amino acid composition of the peptide and can be used to confirm the peptide structure and quantify the peptide content mtoz-biolabs.comaltabioscience.combachem.comcreative-proteomics.comsigmaaldrich.comresolvemass.ca. This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified altabioscience.combachem.com.

Impurity Profiling: Impurity profiling involves identifying and quantifying specific impurities present in the synthetic peptide sample oxfordglobal.comenovatia.comsb-peptide.com. Common impurities in synthetic peptides include truncated sequences, deletion sequences, incomplete deprotection products, and modified peptides (e.g., oxidation, deamidation, racemization) bachem.commtoz-biolabs.comjpt.comsb-peptide.com. LC-MS/MS is a powerful tool for impurity profiling, allowing for the structural elucidation of impurities enovatia.com. Techniques like NMR spectroscopy can also be used to identify impurities, particularly isomeric forms oxfordglobal.comenovatia.com. Regulatory guidelines emphasize the importance of impurity profiling to ensure the safety and efficacy of peptide-based drugs enovatia.comsb-peptide.comnih.gov.

The combination of these techniques provides a comprehensive assessment of this compound purity and a detailed profile of potential impurities, which is crucial for ensuring the quality and reliability of the synthesized peptide.

Summary of Analytical Techniques for Peptide Purity and Impurity Profiling

TechniquePrinciple of Separation/DetectionApplication for this compound
Analytical HPLCHydrophobicity (typically RP-HPLC)Primary assessment of overall purity; quantification of main peak area vs. total area. mtoz-biolabs.combachem.com
Mass SpectrometryMass-to-charge ratio (m/z)Confirmation of molecular weight and identity; detection and identification of impurities. resolvemass.canih.govcreative-proteomics.com
LC-MSCombination of HPLC separation and MS detectionIdentification and characterization of impurities; differentiation of co-eluting compounds. jpt.comresolvemass.cabiopharminternational.com
Amino Acid AnalysisHydrolysis followed by separation and quantificationConfirmation of amino acid composition; determination of net peptide content. altabioscience.combachem.comsigmaaldrich.comresolvemass.ca
LC-MS/MSTandem Mass SpectrometryStructural elucidation of impurities; detailed impurity profiling. enovatia.com
NMR SpectroscopyNuclear magnetic resonanceDetermination of 3D structure; identification of impurities, including isomers. oxfordglobal.comresolvemass.caijsra.net

Note: Specific data for this compound is not available in general scientific literature. The techniques described are standard methods applicable to the purification and quality control of synthetic peptides of similar length.

Advanced Structural Elucidation of Peptide C24w and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide C24W Structural Studies

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution, offering insights into their behavior under near-physiological conditions. nih.govnextmovesoftware.com In the context of peptide-protein interactions, NMR is particularly valuable for studying the structural adaptations that occur upon binding. libretexts.orgnih.govuniprot.org

Multidimensional NMR Techniques for Solution Structure Determination of this compound-Calmodulin Complexes

Multidimensional NMR techniques, such as 2D, 3D, and 4D NMR, are essential for resolving the complex spectra of protein-peptide complexes and assigning resonances to specific atoms. nextmovesoftware.com These methods enable the collection of data necessary for determining the solution structure of the complex. For calmodulin-target peptide complexes, multidimensional heteronuclear filtered and separated NMR spectroscopy has been successfully used to determine the three-dimensional solution structure. While specific detailed data for the C24W-CaM complex from multidimensional NMR experiments were not extensively detailed in the provided snippets, studies on related CaM-binding peptides, such as the M13 peptide, demonstrate the application of these techniques. These studies reveal that upon binding to CaM, the peptide adopts a helical conformation and is clamped by the two domains of CaM, which undergo a conformational change involving the disruption of the central helix.

Assignment of Nuclear Overhauser Effects (NOEs) in CaM-C24W Complexes

The assignment of Nuclear Overhauser Effects (NOEs) is a critical step in NMR-based structure determination. NOEs arise from the through-space dipole-dipole coupling between nearby nuclei, typically protons, and their intensities are inversely proportional to the sixth power of the distance between them. nextmovesoftware.com By assigning NOEs to specific pairs of protons, distance restraints can be derived, which are then used in computational calculations to determine the three-dimensional structure. nextmovesoftware.com In studies of CaM-peptide complexes, NOE assignments provide crucial information about the spatial proximities between residues in the peptide and residues in CaM, defining the interaction interface and the bound conformation of the peptide. For instance, in the study of a related CaM-M13 peptide complex, key residues in the peptide, such as tryptophan and phenylalanine, were identified as anchoring the peptide to the hydrophobic pockets of CaM domains through hydrophobic interactions, information likely derived from NOE data.

Conformational Dynamics and Flexibility Analysis of this compound upon Binding

Peptide binding to a protein like calmodulin often involves a disorder-to-order transition for the peptide, and can also induce conformational changes and alter the dynamics of the protein. libretexts.orgnih.govuniprot.org NMR relaxation studies can provide insights into the conformational dynamics and flexibility of both the peptide and CaM in the free and bound states. While specific NMR relaxation data for the C24W-CaM complex were not detailed, general studies on calmodulin highlight that its structural and dynamical properties change upon calcium binding and subsequent peptide interaction. The flexibility of the central linker region of CaM is crucial for enabling its domains to wrap around and clamp the target peptide.

Small-Angle X-ray Scattering (SAXS) for Global Conformation Analysis of this compound Complexes

SAXS studies have been performed specifically on the interaction between calmodulin and this compound. These experiments demonstrated that the binding of C24W to CaM results in a complex with a radius of gyration (Rg) smaller than that of free CaM. proquest.com This reduction in Rg indicates a more compact structure upon complex formation, consistent with CaM undergoing a conformational change to a more globular form upon binding this peptide. proquest.com

Determination of Radius of Gyration (Rg) and Interatomic Distance Distribution

Another important output from SAXS is the pair distance distribution function, P(r). The P(r) function describes the distribution of distances between all possible pairs of electrons within the molecule. Analysis of the P(r) curve provides information about the shape of the molecule and its maximum dimension (Dmax). The SAXS study of the CaM-C24W complex revealed an interatomic length distribution function consistent with a globular structure, similar to complexes of CaM with other peptides known to induce a collapsed, globular state of calmodulin. proquest.com This contrasts with peptides that bind to only one domain of CaM, which retain a more extended, dumbbell shape. proquest.com

Summary of Structural Techniques Applied to this compound and its Complexes

TechniqueInformation ProvidedApplication to C24W-CaM Complexes
NMR SpectroscopySolution structure, dynamics, interaction interfaceUsed for solution structure of CaM-peptide complexes; insights into C24W binding mode and conformation gained by analogy and general principles. nih.govnextmovesoftware.comlibretexts.orgnih.govuniprot.org
X-ray CrystallographyHigh-resolution atomic structure, specific interactionsUsed for high-resolution structures of related CaM-peptide complexes, providing context for C24W interaction.
SAXSGlobal conformation, size, shape (Rg, P(r)) in solutionDemonstrated globular shape and reduced Rg of CaM-C24W complex compared to free CaM. proquest.com

Comparative Analysis of this compound and C20W Induced Conformational Changes in Calmodulin

Comparative studies using techniques such as small-angle X-ray scattering (SAXS) have revealed significant differences in the conformational changes induced in calmodulin upon binding to this compound compared to peptide C20W. Both C20W and C24W are synthetic peptides corresponding to parts of the calmodulin-binding domain of the human erythrocyte Ca²⁺ pump. nih.govacs.orgresearchgate.netresearchgate.net The total length of this domain is estimated to be 28 amino acids. nih.govresearchgate.netresearchgate.net C20W contains the 20 N-terminal amino acids of this domain, while C24W contains the 24 C-terminal amino acids. nih.govacs.orgresearchgate.netresearchgate.net

Experiments have shown that the binding of either peptide results in a complex with a smaller radius of gyration (Rg) than that of free CaM. nih.govacs.orgresearchgate.netresearchgate.net However, the nature of the resulting complex structures differs remarkably. The complex formed between CaM and C20W retains an extended, dumbbell-shaped structure, similar to that of calmodulin alone. nih.govacs.orgresearchgate.netresearchgate.net This suggests that C20W primarily binds to only one domain of calmodulin, specifically the C-terminal half, as indicated by NMR studies showing major chemical shift changes predominantly in the C-terminal domain of CaM upon C20W binding. acs.orgacs.orgresearchgate.net

In contrast, the binding of C24W to calmodulin leads to the formation of a globular structure. nih.govacs.orgresearchgate.netresearchgate.netmdpi.com This globular conformation is similar to those observed with many other CaM-binding peptides, such as the M13 peptide. nih.govresearchgate.netnih.gov The difference in the induced conformational change is attributed to the presence of key hydrophobic residues in C24W that are absent in C20W. C24W, corresponding to residues 1-24 of M13, contains a tryptophan at position 4 and a valine at position 17. nih.gov These residues likely serve as anchor points, interacting with both the N- and C-terminal domains of calmodulin, enabling the protein to wrap around the peptide and form a compact, globular complex. nih.govprinceton.edu The C20W peptide, corresponding to residues 4-16 of M13, lacks the C-terminal hydrophobic residue equivalent to Phe17 in M13, which is predicted to result in binding only to the C-terminal domain and thus retaining the dumbbell shape of Ca²⁺-CaM. nih.gov

Here is a table summarizing the comparative analysis:

FeatureCalmodulin AloneCaM/C20W ComplexCaM/C24W Complex
Overall ShapeDumbbellDumbbellGlobular
Radius of Gyration (Rg)LargerSmaller than free CaM nih.govacs.orgresearchgate.netresearchgate.netSmaller than free CaM nih.govacs.orgresearchgate.netresearchgate.net
Calmodulin Domains BoundN/APrimarily C-terminal acs.orgacs.orgresearchgate.netBoth N- and C-terminal nih.govprinceton.edu
Key Peptide Residues InvolvedN/AN-terminal portion of CaM-binding domain acs.orgacs.orgTrp4 and Val17 (in M13 equivalent positions) nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. creative-proteomics.comunits.itnih.govamericanpeptidesociety.org The far-UV CD spectrum (typically 180-240 nm) provides information about the peptide backbone conformation, allowing for the identification and estimation of secondary structural elements such as alpha-helices, beta-sheets, and random coils. creative-proteomics.comunits.itnih.govamericanpeptidesociety.orgspringernature.com

While specific CD spectra for isolated this compound were not extensively detailed in the search results, studies on calmodulin-binding peptides, including those derived from the plasma membrane Ca²⁺ pump domain, indicate that many such peptides adopt a helical conformation upon binding to CaM. nih.gov CD studies have shown that naturally occurring CaM-binding peptides and synthetic peptides corresponding to CaM-binding domains adopt a helical conformation when bound to calmodulin. nih.gov For instance, peptides derived from nitric-oxide synthase (NOS) show CD spectra characteristic of an alpha-helix when mixed with calmodulin. nih.gov

The ability of C24W to induce a globular conformation in calmodulin, where CaM wraps around the peptide, strongly suggests that C24W itself adopts a significant alpha-helical structure in the bound state. This helical conformation allows it to fit into the hydrophobic channel formed by the two lobes of calmodulin upon complexation. nih.gov CD spectroscopy would be a suitable technique to directly assess the secondary structure content of C24W in solution, both in the absence and presence of calmodulin, to quantify the extent of helix induction upon binding.

CD spectra are characterized by specific patterns for different secondary structures:

Alpha-helices typically show negative bands at approximately 208 nm and 222 nm, and a positive band near 190 nm. creative-proteomics.comamericanpeptidesociety.org

Beta-sheets often exhibit a positive peak around 195 nm and a negative peak near 217 nm. creative-proteomics.comamericanpeptidesociety.org

Random coils generally display a less defined spectrum with lower ellipticity. creative-proteomics.comamericanpeptidesociety.org

Analyzing the CD spectrum of C24W in complex with calmodulin would likely reveal characteristics indicative of an increased alpha-helical content compared to the peptide in isolation, supporting the induced-fit model of binding where the peptide folds upon interacting with CaM.

Cryo-Electron Microscopy (Cryo-EM) in Complex Structural Characterization

Cryo-Electron Microscopy (Cryo-EM) has become a powerful technique for determining the high-resolution structures of biological macromolecules and their complexes, particularly those that are challenging to crystallize or are highly flexible. americanpeptidesociety.orgrcsb.org It allows for the visualization of biomolecular assemblies in a near-native state by rapid freezing in vitreous ice. americanpeptidesociety.org

For the calmodulin-C24W complex, Cryo-EM could potentially provide a high-resolution structure that complements the information obtained from SAXS and NMR. Given that the CaM/C24W complex forms a globular structure, it is likely amenable to Cryo-EM analysis, especially with advancements in the technique for studying smaller and more flexible complexes. rcsb.orgfrontiersin.org

Cryo-EM studies of calmodulin in complex with other targets, such as ion channels, have provided detailed structural information on how CaM interacts with its binding partners and undergoes conformational changes. elifesciences.orgrcsb.org Applying Cryo-EM to the CaM/C24W complex could offer:

A detailed visualization of how the C24W peptide is accommodated within the hydrophobic pocket of calmodulin.

Precise atomic coordinates of the complex, allowing for the identification of specific interactions between residues.

Insights into any potential flexibility or multiple conformations adopted by the complex in solution.

Although specific high-resolution Cryo-EM structures of the CaM/C24W complex were not found, the application of this technique holds significant potential for providing a more complete structural understanding of this particular complex.

Integration of Multi-Modal Structural Data for Comprehensive Understanding

A comprehensive understanding of the structural behavior of this compound and its interaction with calmodulin is best achieved through the integration of data obtained from multiple biophysical techniques. As demonstrated by the available research, techniques like SAXS, NMR, and CD spectroscopy each provide unique and complementary information.

CD spectroscopy provides insights into the secondary structure content of the peptide, particularly the induction of alpha-helicity upon binding to calmodulin. nih.govnih.gov

Integrating the findings from these techniques allows for a more complete picture. SAXS reveals the large-scale structural outcome of the interaction (globular vs. dumbbell), while NMR provides the atomic details of how the peptide binds and the protein rearranges. CD supports these findings by characterizing the conformational state of the peptide itself.

Future studies could further integrate data from Cryo-EM to obtain high-resolution 3D structures, computational modeling to simulate the binding process and dynamics, and other techniques like fluorescence spectroscopy to probe conformational changes and binding affinities. The combination of these multi-modal structural data is essential for a comprehensive understanding of the molecular recognition, induced conformational changes, and the structure-function relationship of this compound and its complexes.

Mechanisms of Molecular Interaction and Recognition of Peptide C24w

Binding Thermodynamics and Kinetics of Peptide C24W-Calmodulin Interaction

The binding of peptides to calmodulin can exhibit diverse thermodynamic and kinetic profiles. While specific thermodynamic parameters (like ΔCp) for the C24W-CaM interaction were not explicitly detailed in the search results, studies on similar CaM-binding peptides indicate that the binding of helical peptides to Ca2+-CaM is often dominated by favorable entropic effects, largely attributed to hydrophobic interactions. nih.govnih.gov The binding process can be biphasic, involving a fast association step followed by a slower intramolecular isomerization. nih.gov

Kinetic Pathway Delineation of Calmodulin Recognition

Research on the kinetic pathway of calmodulin recognition of binding domains suggests a multi-step mechanism. For some CaM-binding domains, the C-domain of CaM may bind first, followed by the N-domain, leading to a more collapsed structure of CaM around the target. nih.gov Studies using peptides like C24W, which induce a globular complex, support a model where both terminal domains of CaM interact with the target in the final structure. nih.gov

Identification and Characterization of Key Anchoring Residues in this compound

Specific amino acid residues within CaM-binding peptides, including those in the region corresponding to C24W, play crucial roles in anchoring the peptide to calmodulin.

Role of Hydrophobic Residues (e.g., Trp4, Phe17) in CaM Binding

Hydrophobic residues are critical for stabilizing the CaM-peptide complex. In many high-affinity CaM-binding peptides, including the skeletal muscle myosin light chain kinase (skMLCK) peptide which shares features with the domain from which C24W is derived, key anchoring residues are typically bulky hydrophobic amino acids. utoronto.caresearchgate.netnih.govutoronto.ca For instance, Trp4 and Phe17 (or equivalent residues in similar peptides) are often highlighted as crucial for anchoring the peptide to the hydrophobic pockets within the C-terminal and N-terminal domains of calmodulin, respectively. utoronto.caresearchgate.netnih.govutoronto.ca These residues are involved in extensive hydrophobic interactions with CaM. utoronto.canih.gov

Influence of Amino Acid Substitutions on Binding Affinity and Specificity

Amino acid substitutions within CaM-binding peptides can significantly impact their binding affinity and specificity for calmodulin. Studies involving alanine (B10760859) scanning mutagenesis of similar peptides have shown that replacing certain residues with alanine can even lead to enhanced binding affinity, sometimes dramatically. nih.govprinceton.edu This suggests that while natural sequences have evolved for high affinity, they may not always represent the maximum possible binding strength, and specific substitutions can optimize interactions. nih.gov The effect of substitutions can vary depending on the position within the peptide sequence and the nature of the substituting residue. princeton.edu For example, phosphorylation of a threonine residue within C24W has been shown to abolish its ability to bind calmodulin. nih.govexlibrisgroup.com

Conformational Adaptation of Calmodulin upon this compound Binding

A hallmark of the interaction between calcium-bound calmodulin and many target peptides, including C24W, is the significant conformational change undergone by CaM. nih.govacs.orgnih.govresearchgate.net

The Transition from Extended to Globular Conformation

In the absence of a target peptide, calcium-bound calmodulin typically exists in an extended, dumbbell-shaped conformation with a flexible central helix connecting its two globular domains. nih.govacs.orgnih.govbiorxiv.org Upon binding to peptides like C24W, which correspond to the full CaM-binding domain or a significant portion of it, calmodulin undergoes a transition to a more compact, globular structure. nih.govacs.orgnih.govscispace.comuni-frankfurt.degmclore.org This involves the disruption or unwinding of the central helix, allowing the two globular domains of CaM to reorient and effectively "clamp down" on the bound peptide. nih.govresearchgate.netresearchgate.netnih.gov The peptide, in turn, often adopts an alpha-helical conformation and is sequestered within a hydrophobic channel formed at the interface of the two CaM domains. nih.govresearchgate.netnih.gov This contrasts with the interaction of CaM with shorter peptides or certain other targets, which may result in more extended or different complex geometries. nih.govacs.orgnih.govresearchgate.netresearchgate.net

Interdomain Reorientation and Clamping Mechanism

Upon binding to target peptides such as C24W, calmodulin undergoes significant conformational changes, transitioning from an extended, dumbbell-shaped structure observed in its free or C20W-bound state to a more compact, globular form nih.govproquest.comnih.govnih.gov. This structural rearrangement involves the reorientation of CaM's two globular domains, the N-lobe and the C-lobe. The flexible central linker connecting these two domains becomes disordered or undergoes changes in helicity, allowing the domains to move closer together nih.govnih.gov.

This interdomain reorientation facilitates a "clamping" mechanism, where the two lobes of CaM effectively wrap around and engulf the bound peptide nih.govnih.gov. The peptide often adopts an alpha-helical conformation upon binding, fitting into a hydrophobic channel formed at the interface of the two CaM domains nih.gov. This clamping interaction stabilizes the complex and is a hallmark of the binding of many high-affinity CaM-binding peptides. The contrast in structure between the CaM-C20W complex (extended) and the CaM-C24W complex (globular) highlights the critical role of peptide length and specific residues in driving this interdomain reorientation and subsequent clamping nih.govproquest.comnih.govnih.gov.

Contribution of Hydrophobic Patches and Methionine Residues of Calmodulin to this compound Recognition

A key feature of calmodulin's interaction with target peptides, including C24W, is the significant contribution of hydrophobic interactions. Calcium binding to CaM exposes hydrophobic patches on the surface of both the N- and C-terminal domains uni.lu. These patches are rich in methionine residues uni.lu. The flexibility of the methionine side chains allows CaM to adapt to the diverse sequences and structures of its many target proteins, providing a versatile hydrophobic surface for interaction uni.lu.

Specific hydrophobic residues within the target peptide, often referred to as "hydrophobic anchors," are critical for mediating the high-affinity binding to these methionine-rich patches on CaM nih.gov. In the case of peptides derived from the PMCA calmodulin-binding domain, residues like Tryptophan in C24W are known to play a crucial anchoring role, interacting favorably with the hydrophobic pockets on CaM nih.gov. These hydrophobic interactions, facilitated by the exposed methionine residues, are a primary driving force for the formation of the stable CaM-peptide complex.

Theoretical Models and Binding Hypotheses for Calmodulin-Peptide C24W Interaction

Theoretical models and experimental data support a binding hypothesis where calmodulin acts as a flexible receptor that enfolds its target peptide. The "induced fit" model is particularly relevant, suggesting that both CaM and the peptide undergo conformational changes upon binding to achieve optimal interaction. The binding is primarily driven by the favorable free energy change associated with burying hydrophobic surfaces upon complex formation, complemented by electrostatic interactions between charged residues on CaM and the often basic target peptides.

Hypotheses regarding the binding of peptides like C24W emphasize the role of spaced hydrophobic residues along the peptide sequence that align with the hydrophobic patches on the two lobes of CaM nih.gov. The ability of CaM's central linker to untwist allows its two domains to orient correctly to engage these hydrophobic anchors on the helical peptide, leading to the characteristic clamped, globular structure nih.govnih.gov. While hydrophobic forces are paramount, theoretical models also consider the influence of electrostatic interactions, which can contribute to the initial encounter and orientation of the binding partners. The interplay between these forces dictates the affinity and specificity of the CaM-peptide C24W interaction.

Here is a summary of some research findings related to the structural characteristics of Calmodulin complexes with peptides:

PeptideCalmodulin-Binding Domain SourceObserved Complex Structure (SAXS)Key Structural FeaturesReference
C20WPMCA CaM-binding domainExtended, dumbbell-shapedRetains structure similar to free CaM; C-terminal domain potentially bound while N-terminal is free. nih.govproquest.comnih.govnih.gov
C24WPMCA CaM-binding domainGlobularCaM wraps around peptide; central helix disrupted; domains clamp peptide. nih.govproquest.comnih.govnih.gov
M13Myosin Light Chain KinaseGlobular, ellipsoidalHelical peptide bound in hydrophobic channel; CaM domains clamp peptide. nih.govnih.gov

Computational and Theoretical Approaches in Peptide C24w Research

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis of Peptide C24W-Calmodulin Complexes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. princeton.edu For the this compound-calmodulin complex, MD simulations provide a detailed picture of the conformational changes that occur upon binding. Experimental evidence from small-angle X-ray scattering (SAXS) has shown that the binding of C24W induces a significant conformational change in calmodulin, causing it to adopt a more compact, globular structure. nih.govacs.org

MD simulations can be employed to model this transition and analyze the dynamics of the complex at an atomic level. These simulations can reveal fluctuations in the peptide and protein backbone, the movement of side chains, and the role of solvent molecules in stabilizing the complex. By running simulations over nanoseconds or even microseconds, researchers can observe the flexibility of different regions of the complex and identify key residues that contribute to its stability.

To initiate an MD simulation, a set of parameters is defined to describe the physical properties of the system. While specific parameters for a C24W-calmodulin simulation would be determined by the researchers, a representative set of parameters is illustrated in the table below.

Table 1: Representative Parameters for an MD Simulation of the this compound-Calmodulin Complex

Parameter Value/Method Description
Force Field AMBER, CHARMM, GROMOS A set of empirical energy functions and parameters used to calculate the potential energy of the system.
Water Model TIP3P, SPC/E Defines the geometry and charge distribution of water molecules in the simulation.
Box Type Cubic or Orthorhombic The shape of the simulation box containing the complex and solvent.
Boundary Conditions Periodic Simulates an infinite system by wrapping the simulation box on itself.
Temperature 300 K The temperature at which the simulation is run, typically physiological temperature.
Pressure 1 atm The pressure at which the simulation is run, typically atmospheric pressure.
Simulation Time 100 ns - 1 µs The total time over which the molecular motions are simulated.
Time Step 2 fs The discrete time interval at which the equations of motion are integrated.

Computational Modeling and Docking Studies of this compound Interactions

Computational modeling and molecular docking are used to predict the preferred orientation and binding affinity of a peptide when it interacts with a protein. nih.gov For this compound, docking studies can identify the specific binding pocket on calmodulin and the key amino acid residues involved in the interaction. These studies often start with the known three-dimensional structures of calmodulin and a modeled structure of the C24W peptide.

Docking algorithms explore a vast number of possible binding poses and use scoring functions to rank them based on their predicted binding energy. The results of these studies can highlight the importance of hydrophobic and electrostatic interactions in the formation of the C24W-calmodulin complex. For instance, key hydrophobic anchor residues within calmodulin-binding peptides, such as tryptophan and phenylalanine, are known to be crucial for high-affinity binding. researchgate.net

A hypothetical docking study of C24W to calmodulin might yield results similar to those presented in the following table, which illustrates the type of data generated.

Table 2: Illustrative Docking Results for this compound and Calmodulin

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues (C24W) Key Interacting Residues (Calmodulin)
1 -12.5 Trp-4, Phe-17, Arg-5, Arg-12 Met-71, Met-72, Met-124, Met-144, Met-145
2 -11.8 Trp-4, Val-16, Arg-18 Met-76, Met-109, Met-144
3 -11.2 Ile-2, Leu-3, Phe-17 Phe-92, Met-124, Ala-128

Bioinformatics and Sequence Analysis for Predicting this compound Interaction Determinants

Bioinformatics tools and sequence analysis methods are employed to predict the determinants of interaction between this compound and calmodulin based on their amino acid sequences. nih.gov The sequence of C24W is Q-I-L-W-F-R-G-L-N-R-I-Q-T-Q-I-R-V-V-N-A-F-R-S-S-NH2. nih.gov By comparing this sequence to databases of known calmodulin-binding motifs, researchers can identify conserved patterns and key residues that are likely to be important for binding.

These analyses often reveal a characteristic pattern of hydrophobic anchor residues spaced at specific intervals, which is a hallmark of many calmodulin-binding domains. Furthermore, the distribution of charged residues can be analyzed to predict favorable electrostatic interactions with the acidic surface of calmodulin. Tools that predict secondary structure can also suggest that C24W has a propensity to form an alpha-helix upon binding, a common feature of calmodulin-binding peptides.

A hypothetical bioinformatics analysis of the C24W sequence is presented in the table below.

Table 3: Representative Bioinformatics Analysis of the this compound Sequence

Residue Position Amino Acid Predicted Property Role in Interaction
4 Tryptophan (W) Hydrophobic Anchor Primary N-terminal hydrophobic anchor for binding to the C-terminal lobe of calmodulin.
5 Phenylalanine (F) Hydrophobic Contributes to hydrophobic interactions.
12 Arginine (R) Positively Charged Forms electrostatic interactions with negatively charged residues on calmodulin.
17 Phenylalanine (F) Hydrophobic Anchor Primary C-terminal hydrophobic anchor for binding to the N-terminal lobe of calmodulin.

Structure-Based Design Principles for this compound Analogues

Structure-based design principles are used to create analogues of this compound with modified properties, such as enhanced binding affinity or specificity. nih.govfrontiersin.org This approach relies on the three-dimensional structure of the C24W-calmodulin complex, which can be obtained from experimental methods or computational modeling. By visualizing the interactions between the peptide and the protein, researchers can identify positions where modifications to the peptide sequence are likely to improve binding.

An example of how modifications can affect binding is seen in a study of a phosphorylated version of C24W, termed C24W-P. nih.gov In this analogue, a threonine residue is phosphorylated. Experimental results showed that this phosphopeptide failed to bind to calmodulin, demonstrating that the introduction of a negatively charged phosphate (B84403) group can disrupt the favorable interactions necessary for complex formation. nih.gov This highlights the importance of the electrostatic profile of the peptide in its interaction with calmodulin.

The table below provides a hypothetical example of how structure-based design could be used to generate C24W analogues with predicted changes in binding affinity.

Table 4: Hypothetical Structure-Based Design of this compound Analogues

Analogue Modification Rationale Predicted Effect on Binding
C24W-A5 Arg-5 to Ala Reduce positive charge Decrease in binding affinity due to loss of electrostatic interaction.
C24W-L17 Phe-17 to Leu Weaker hydrophobic anchor Moderate decrease in binding affinity.
C24W-P Phosphorylation of Thr-14 Introduction of negative charge Complete loss of binding. nih.gov
C24W-Y4 Trp-4 to Tyr Similar hydrophobic character Minor change in binding affinity.

Machine Learning and Deep Learning Applications in this compound Design and Interaction Prediction

Machine learning (ML) and deep learning (DL) are increasingly being applied to peptide design and the prediction of peptide-protein interactions. researchgate.netarxiv.org These computational methods can learn complex patterns from large datasets of known interacting and non-interacting peptide-protein pairs. For a peptide like C24W, ML models could be trained to predict its binding affinity to calmodulin or to identify the most critical residues for the interaction. nih.govnih.gov

While specific ML models for C24W are not yet prevalent, the general approach would involve using the amino acid sequence of C24W and the sequence and structural features of calmodulin as inputs. The model would then predict a binding score or a probability of interaction. Furthermore, generative ML models could be used to design novel peptide sequences, based on the properties of C24W, that are predicted to bind to calmodulin with even higher affinity or specificity. These advanced computational techniques hold great promise for accelerating the discovery and optimization of peptide-based therapeutics. researchgate.netarxiv.org

The following table conceptually outlines how a machine learning approach could be applied to the study of C24W.

Table 5: Conceptual Application of Machine Learning to this compound Research

ML/DL Model Type Input Features Predicted Output Potential Application
Support Vector Machine (SVM) Physicochemical properties of C24W and calmodulin residues. Binding/No-binding classification. Rapidly screen C24W analogues for potential calmodulin binding.
Random Forest Sequence and structural features of the C24W-calmodulin interface. Binding affinity score. Quantitatively predict the binding strength of designed C24W analogues.
Convolutional Neural Network (CNN) 3D structural representation of the C24W-calmodulin complex. Interaction hotspots. Identify critical residues for targeted mutagenesis studies.
Generative Adversarial Network (GAN) Known calmodulin-binding peptide sequences. Novel peptide sequences. Design new peptides with potentially improved binding properties compared to C24W.

Methodological Advancements and Research Applications in Peptide Studies

Peptide Array Technology for Comprehensive Survey of Peptide C24W Analogues

Peptide array technology offers a high-throughput platform for systematically investigating the binding of proteins to a large number of different peptides simultaneously. princeton.edunottingham.ac.ukresearchgate.netubc.ca This is particularly useful for studying calmodulin (CaM), a protein known for its ability to bind to a wide range of target sequences with varying affinities. plos.org

In the context of C24W, peptide arrays could be employed to screen a library of C24W analogues. This library would consist of peptides with systematic single amino acid substitutions (an "alanine scan"), truncations from the N- and C-termini, or the introduction of unnatural amino acids. princeton.edunottingham.ac.uk The peptides are chemically synthesized in discrete spots on a solid support, typically a cellulose (B213188) membrane. princeton.edunottingham.ac.uk The array is then incubated with fluorescently labeled CaM. nih.gov The amount of CaM bound to each peptide spot is quantified, providing a comprehensive map of which amino acid residues in the C24W sequence are critical for the interaction. princeton.eduresearchgate.net

This approach allows researchers to:

Identify the key hydrophobic anchor residues within C24W that are essential for CaM binding.

Map the minimal sequence required for CaM recognition.

Discover modified versions of C24W with enhanced or reduced binding affinity. princeton.edu

While direct studies utilizing peptide arrays for C24W are not extensively documented in the available literature, the methodology has been successfully applied to other CaM-binding peptides, such as the M13 peptide from skeletal muscle myosin light chain kinase. princeton.edu The insights gained from such studies are transferable and highlight the potential of peptide arrays for a detailed characterization of the C24W-CaM interaction.

Fluorescence Energy Transfer (FRET) for Monitoring this compound Binding

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two fluorescent molecules (a donor and an acceptor) on a nanometer scale. It is widely used to monitor conformational changes in proteins and to study protein-protein and protein-peptide interactions in real-time. nih.govaip.orggrantome.comnih.govresearchgate.netresearchgate.net

To study the binding of C24W to CaM, one of the binding partners is labeled with a donor fluorophore and the other with an acceptor fluorophore. For instance, CaM can be engineered to contain a fluorescent donor, while a synthetic C24W peptide is labeled with an acceptor. nih.govaip.org When the two molecules are far apart, excitation of the donor results in the emission of light at its characteristic wavelength. However, upon binding of C24W to CaM, the donor and acceptor are brought into close proximity (typically 1-10 nm). Now, the excited donor can transfer its energy to the acceptor, which then emits light at its own characteristic wavelength. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, making FRET a very sensitive "molecular ruler."

Researchers can monitor the binding event by observing the decrease in donor fluorescence and the concomitant increase in acceptor fluorescence. nih.govresearchgate.net This allows for the determination of binding affinities and kinetics. Furthermore, FRET can reveal conformational changes within the CaM-C24W complex. For example, studies on the closely related C28W peptide have used single-molecule FRET to reveal the binding and unbinding motions of different domains of CaM when complexed with the peptide, indicating a dynamic, two-state binding interaction. nih.govaip.org

FRET-based assays can also be designed in a competitive format to screen for molecules that inhibit the CaM-C24W interaction. nih.gov In such an assay, a known fluorescently labeled ligand for CaM is displaced by a non-labeled C24W or other potential inhibitors, leading to a measurable change in the FRET signal.

Double Electron-Electron Resonance (DEER) Spectroscopy for Distance Measurements in CaM-Peptide Complexes

Double Electron-Electron Resonance (DEER) spectroscopy is a pulsed electron paramagnetic resonance (EPR) technique that can measure distances between two paramagnetic centers in the range of approximately 1.5 to 10 nanometers. nih.govresearchgate.netnih.govpnas.orgnih.govcopernicus.orgd-nb.info This makes it an ideal tool for studying the large-scale conformational changes that often accompany protein-peptide interactions, such as the binding of C24W to CaM.

To apply DEER to the CaM-C24W system, both the protein and the peptide need to be spin-labeled. This is typically achieved by introducing cysteine residues at specific sites in both molecules, which are then chemically modified with a stable nitroxide spin label. Alternatively, a spin-labeled amino acid can be incorporated during peptide synthesis. researchgate.net

While specific DEER studies on the C24W peptide itself are not prominent in the literature, the technique has been successfully used to elucidate the structure of CaM in complex with other peptides, such as the M13 peptide and MARCKS. nih.govnih.govpnas.org These studies have revealed that CaM can adopt different conformations depending on the bound peptide. For instance, DEER has shown that while some peptides induce a compact, "closed" conformation of CaM, others result in a more open and flexible structure. nih.gov Such studies provide a framework for how DEER could be applied to determine the precise structural arrangement of the CaM-C24W complex in solution.

Investigations of this compound in Cellular and Subcellular Research Models (Non-Clinical)

To understand the biological relevance of the C24W-CaM interaction, it is crucial to study the peptide's behavior in a cellular context. Non-clinical research models, such as cultured cells, provide a platform to investigate the intracellular localization and membrane interactions of C24W.

Determining the subcellular location of C24W is key to understanding where it might exert its effects. To visualize the peptide inside cells, it can be labeled with a fluorescent dye, such as fluorescein (B123965) or rhodamine. elte.hu The labeled peptide is then introduced into cultured cells.

Several methods can be used to deliver the peptide into the cytoplasm, including microinjection or the use of cell-penetrating peptides (CPPs). nih.gov Once inside the cell, the localization of the fluorescently labeled C24W can be observed using confocal microscopy. elte.hu By co-staining with specific markers for different organelles (e.g., for the nucleus, mitochondria, or endoplasmic reticulum), it is possible to determine if C24W co-localizes with any particular subcellular compartment. elte.hu

Studies on other calmodulin-binding proteins and peptides have shown that their subcellular localization can be regulated. For example, the protein tau can influence the cytoplasmic versus nuclear distribution of calmodulin. osti.govcsic.es Similarly, investigating the localization of C24W could reveal whether it remains diffuse in the cytoplasm or targets specific structures, potentially influencing local Ca²⁺ signaling or CaM-dependent pathways. The parent protein of C24W, the plasma membrane Ca²⁺ pump, is localized to the cell membrane, but the isolated calmodulin-binding domain might exhibit different localization patterns.

Given that C24W is derived from a plasma membrane protein, its potential to interact with cellular membranes is of significant interest. Synthetic peptides corresponding to the CaM-binding domains of proteins like the calcium pump have been shown to interact with and even permeabilize lipid bilayers. nih.govnih.govopenaccessjournals.combiorxiv.org

A study on C28W, a slightly longer version of the C24W peptide, demonstrated that it partitions into the lipid bilayer of both artificial liposomes and cell membranes derived from melanoma cells. nih.gov This interaction was significant enough to increase the permeability of the membranes, leading to the release of entrapped molecules from liposomes. nih.gov

The interaction of C24W with membranes can be studied using various biophysical techniques:

Vesicle leakage assays: The ability of C24W to disrupt membranes can be quantified by measuring the release of a fluorescent dye (like calcein) from lipid vesicles (liposomes). mdpi.com

Monolayer penetration studies: The insertion of the peptide into a lipid monolayer at an air-water interface can be measured to determine its affinity for the membrane surface.

Molecular dynamics simulations: Computational models can provide atomic-level insights into how the peptide inserts into the lipid bilayer and how it affects membrane structure and fluidity. mdpi.com

These studies are crucial for determining if C24W, in addition to binding calmodulin, can directly modulate cellular functions by interacting with membranes, a property that could have significant biological implications.

Intracellular Localization Studies

Peptide Engineering and Design Principles Derived from C24W Studies

The study of this compound, a synthetic 24-amino acid peptide, has provided significant insights into the principles of peptide engineering and design, particularly concerning the interaction with the ubiquitous calcium-binding protein, calmodulin (CaM). C24W corresponds to the C-terminal 24 amino acids of the calmodulin-binding domain of the plasma membrane Ca2+ pump (PMCA). nih.gov Its interaction with CaM is a cornerstone for understanding how to engineer peptides with high specificity and for developing new research tools.

Strategies for Optimizing Peptide-Protein Interaction Specificity

Research centered on C24W has illuminated key strategies for optimizing the specificity of peptide-protein interactions. A central finding is the critical role of the peptide's length and the presence of specific anchoring residues in dictating the nature and consequence of the binding event.

A comparative study using small-angle X-ray scattering (SAXS) between C24W and a shorter 20-amino acid peptide, C20W, from the same calmodulin-binding domain, revealed a significant difference in their interaction with CaM. nih.govmdpi.comresearchgate.net While both peptides bind to CaM, C24W induces a dramatic conformational change in CaM, causing it to transition from an extended, dumbbell shape to a more compact, globular structure. nih.govmdpi.comresearchgate.netnih.govacs.org In contrast, the complex formed with the shorter C20W peptide largely retains the extended dumbbell shape of CaM alone. nih.govmdpi.comresearchgate.netnih.govacs.org This demonstrates that the additional four C-terminal residues present in C24W are crucial for inducing the full conformational collapse of CaM, a hallmark of high-affinity binding for many of its targets. nih.govmdpi.com

This has led to the understanding that for CaM and similar proteins, peptide binding is often a multi-step process. An initial interaction may occur with one domain of the protein, which is then followed by a "wrapping around" of the protein, facilitated by secondary anchor points along the peptide. The presence of two hydrophobic anchor residues in C24W is key to this more stable, globular complex formation, whereas C20W lacks the second hydrophobic anchor, resulting in a less compact structure. nih.gov These findings underscore a critical design principle: achieving high specificity and inducing significant functional changes in a target protein may require a peptide of sufficient length to engage multiple interaction sites.

Furthermore, studies on a longer 28-residue peptide (C28W) have provided atomic-level detail, showing that CaM wraps around the helical peptide in an anti-parallel manner, anchored by two key residues at a specific relative spacing. labtamargo.com This highlights the importance of the spatial arrangement of critical interacting residues within the peptide sequence for achieving a stable and specific complex.

The specificity of the interaction is also highlighted by the fact that while peptides from different enzymes can bind to calmodulin, only the specific peptide from the PMCA can interact with and inhibit its own proteolytically activated enzyme. nih.gov This suggests a two-tiered specificity: one for the general binding partner (CaM) and a more refined one for the parent enzyme.

Table 1: Comparison of C24W and Related Peptides in Calmodulin Interaction

PeptideAmino Acid SequenceSource/RepresentationKey Finding in Calmodulin InteractionReference(s)
C24W Q-I-L-W-F-R-G-L-N-R-I-Q-T-Q-I-R-V-V-N-A-F-R-S-S-NH2C-terminal 24 amino acids of the calmodulin-binding domain of the plasma membrane Ca2+ ATPase.Induces a globular conformation in calmodulin upon binding. nih.govmdpi.comnih.gov nih.govgoogle.compnas.org
C20W Corresponds to the N-terminal 20 amino acids of the calmodulin-binding domain.N-terminal 20 amino acids of the calmodulin-binding domain of the plasma membrane Ca2+ ATPase.Forms a complex with calmodulin that retains an extended, dumbbell-shaped structure. nih.govmdpi.comnih.gov nih.govmdpi.comnih.gov
C24W-P Q-I-L-W-F-R-G-L-N-R-I-Q-T(phospho)-Q-I-R-V-V-N-A-F-R-S-S-NH2Phosphorylated version of C24W at a threonine residue.Fails to bind to calmodulin, demonstrating the regulatory role of phosphorylation. google.compnas.org google.compnas.org

Development of Peptide Mimetics Based on C24W Insights

The development of peptide mimetics, or peptidomimetics, involves creating structures that mimic the functional aspects of a peptide but may have improved properties such as stability or cell permeability. While the general principle of creating mimetics for calmodulin-binding peptides is an active area of research, specific examples derived directly from the C24W sequence are not extensively detailed in the available literature.

However, the insights gained from C24W studies provide a clear blueprint for the design of such mimetics. The knowledge that key hydrophobic residues act as anchors for the interaction with calmodulin is a critical starting point. nih.govbibliotekanauki.pl A potential strategy for developing a C24W mimetic would involve creating a non-peptidic scaffold that presents chemical groups mimicking these crucial hydrophobic side chains in the correct spatial orientation to fit into the hydrophobic pockets of calmodulin. The goal would be to replicate the induction of the globular conformation in calmodulin that is characteristic of the C24W-CaM interaction.

General approaches to designing alpha-helix mimetics could be applied, as many calmodulin-binding peptides, including C24W, adopt a helical conformation upon binding. researchgate.net These strategies aim to create non-peptide backbones that can project side-chain functionalities in a similar geometry to an alpha-helix.

Application of this compound as a Research Tool for Understanding Calcium Signaling Pathways

This compound has proven to be an invaluable research tool for dissecting the molecular mechanisms of calcium signaling, particularly the regulation of the plasma membrane Ca2+ pump (PMCA) by calmodulin. Calcium signaling is fundamental to a vast array of cellular processes, and the interaction between CaM and PMCA is a critical node in maintaining calcium homeostasis.

By using C24W, researchers can specifically probe the consequences of the calmodulin-binding domain's interaction with calmodulin without the complexity of the full-length pump protein. The ability of C24W to bind to calmodulin and inhibit the activation of the Ca2+ pump by calmodulin allows for detailed kinetic and structural studies of this regulatory interaction. nih.gov

A significant application of C24W as a research tool is in studying the impact of post-translational modifications. For instance, the synthesis of a phosphorylated version of C24W, denoted as C24W-P, where a key threonine residue is phosphorylated, has been instrumental. google.compnas.org Studies have shown that this phosphorylated peptide fails to bind to calmodulin. google.compnas.org This directly demonstrates how phosphorylation by protein kinase C can abrogate the interaction between the PMCA's calmodulin-binding domain and calmodulin itself, providing a molecular explanation for one of the regulatory mechanisms of the pump. google.com This use of C24W and its modified versions allows for a controlled, in vitro system to understand complex cellular regulation.

The structural changes in calmodulin induced by C24W binding, as observed through techniques like SAXS, provide a clear model for how calmodulin can act as a calcium sensor and translate that signal into a significant conformational change that activates its target enzymes. nih.govmdpi.comresearchgate.netacs.org C24W, therefore, serves as a model peptide for studying the fundamental principles of calmodulin-target recognition and activation, which are central to numerous calcium-dependent signaling pathways.

Q & A

Q. How can academic researchers collaborate with core facilities to enhance the rigor of this compound studies?

  • Collaborative Workflows : Partner with chemical proteomics facilities for target deconvolution (e.g., CETSA, ITDR) and high-resolution MS/MS analysis. Leverage bioinformatics cores for pathway enrichment analysis of omics data .
  • Data Sharing : Utilize FAIR (Findable, Accessible, Interoperable, Reusable) principles when depositing datasets in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.